2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-cyclohexyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
4-Chlorobenzaldehyde 1-(3-Cyclohexyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone is a complex organic compound It is characterized by the presence of a chlorobenzaldehyde moiety linked to a hydrazone derivative of a cyclohexyl-substituted tetrahydrocyclopentathienopyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzaldehyde 1-(3-Cyclohexyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone typically involves a multi-step process:
Formation of 4-Chlorobenzaldehyde: This can be achieved by the oxidation of 4-chlorobenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.
Synthesis of the Hydrazone Derivative: The hydrazone derivative is formed by the reaction of 4-chlorobenzaldehyde with the appropriate hydrazine derivative under acidic or basic conditions.
Cyclization and Substitution: The cyclization of the intermediate product with cyclohexyl-substituted tetrahydrocyclopentathienopyrimidine is carried out under controlled temperature and pressure conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or the hydrazone moiety to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation: 4-Chlorobenzoic acid.
Reduction: 4-Chlorobenzyl alcohol, amines.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. The chlorobenzaldehyde group can participate in electrophilic aromatic substitution reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: A simpler compound with similar reactivity but lacking the complex hydrazone structure.
Cyclohexyl-substituted Hydrazones: Compounds with similar hydrazone moieties but different substituents on the aromatic ring.
Uniqueness
4-Chlorobenzaldehyde 1-(3-Cyclohexyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone is unique due to its combination of a chlorobenzaldehyde moiety with a cyclohexyl-substituted tetrahydrocyclopentathienopyrimidine hydrazone. This structural complexity imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C22H23ClN4OS |
---|---|
Molecular Weight |
427.0 g/mol |
IUPAC Name |
10-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-11-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C22H23ClN4OS/c23-15-11-9-14(10-12-15)13-24-26-22-25-20-19(17-7-4-8-18(17)29-20)21(28)27(22)16-5-2-1-3-6-16/h9-13,16H,1-8H2,(H,25,26)/b24-13+ |
InChI Key |
LENOKWAEAAILME-ZMOGYAJESA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)C3=C(N=C2N/N=C/C4=CC=C(C=C4)Cl)SC5=C3CCC5 |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(N=C2NN=CC4=CC=C(C=C4)Cl)SC5=C3CCC5 |
Origin of Product |
United States |
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